molecular formula C11H7BrFNO3 B13704347 Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13704347
M. Wt: 300.08 g/mol
InChI Key: KQAZPWSECLFUNQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the isoxazole ring .

Scientific Research Applications

Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is not well-documented. like other isoxazole derivatives, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can lead to distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

methyl 5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7BrFNO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(13)2-3-8(7)12/h2-5H,1H3

InChI Key

KQAZPWSECLFUNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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